D&C Brown No. 1

Descripción general

Descripción

Resorcin Brown, también conocido como resorcinol brown, es un compuesto fenólico con la fórmula química C₆H₄(OH)₂. Es uno de los tres isómeros bencenodiol, específicamente el 1,3-isómero (meta-isómero). El resorcinol es un sólido incoloro que cristaliza del benceno como agujas incoloras y es fácilmente soluble en agua, alcohol y éter .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El resorcinol se produce en varios pasos a partir del benceno. El proceso comienza con la dialquilación del benceno con propileno para formar 1,3-diisopropilbenceno. Este intermedio se somete a oxidación y reordenamiento de Hock para producir acetona y resorcinol . Otro método implica la disulfonación del benceno seguida de la hidrólisis del 1,3-disulfonato .

Métodos de producción industrial

La producción industrial de resorcinol involucra principalmente el método de reordenamiento de Hock debido a su eficiencia. Este método se utiliza ampliamente en plantas comerciales ubicadas en los Estados Unidos, Alemania, China y Japón .

Análisis De Reacciones Químicas

Tipos de reacciones

El resorcinol experimenta varias reacciones químicas, que incluyen:

Oxidación: El resorcinol se puede oxidar para formar dihidroresorcinol (1,3-ciclohexanodona).

Reducción: Reduce la solución de Fehling y las soluciones amoniacales de plata.

Sustitución: El resorcinol reacciona con formaldehído para producir resinas utilizadas en adhesivos y otras aplicaciones.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: El zinc y el ácido clorhídrico se utilizan para reducir el resorcinol.

Sustitución: El formaldehído es un reactivo común para reacciones de sustitución.

Principales productos formados

Dihidroresorcinol: Formado mediante hidrogenación parcial.

Resina de resorcinol-formaldehído: Producido mediante reacción con formaldehído.

Aplicaciones Científicas De Investigación

Cosmetics

D&C Brown No. 1 is widely used in cosmetics, particularly in products such as:

- Makeup : It provides a rich brown color for foundations, lipsticks, and eyeshadows.

- Personal Care Products : Commonly found in shampoos and conditioners for coloring purposes.

The safety of D&C Brown No. 1 in cosmetics has been a subject of scrutiny due to potential health risks associated with azo dyes . Regulatory bodies like the FDA have established guidelines for its use, emphasizing the need for safety assessments before incorporation into consumer products .

Pharmaceuticals

In pharmaceuticals, D&C Brown No. 1 serves as a colorant in various formulations, including:

- Tablets and Capsules : Enhances visual appeal and aids in product identification.

- Topical Preparations : Employed in creams and ointments for aesthetic purposes.

Despite its applications, there are concerns about the potential carcinogenic effects of azo dyes. Studies indicate that certain azo dyes can generate nitrenium ions that may interact with DNA, leading to mutagenesis . Therefore, ongoing research is essential to evaluate the long-term safety of D&C Brown No. 1 in medicinal products.

Case Studies

A review of existing literature reveals limited case studies specifically focusing on D&C Brown No. 1. However, broader research on azo dyes highlights the following findings:

Environmental Considerations

The environmental impact of D&C Brown No. 1 is another area of concern. Azo dyes are known to be persistent pollutants that can undergo degradation by specific microorganisms through a process called "azo reduction." This process can lead to the removal of these dyes from water bodies, reducing their environmental footprint.

Mecanismo De Acción

El resorcinol ejerce sus efectos a través de varios mecanismos:

Actividad queratolítica: Ayuda a eliminar la piel dura, escamosa o rugosa al descomponer la queratina.

Antiséptico y desinfectante: Utilizado en productos farmacéuticos tópicos para tratar trastornos e infecciones de la piel.

Actividad antitiroidea: Inhibe las peroxidasas en la tiroides, bloqueando la síntesis de las hormonas tiroideas.

Comparación Con Compuestos Similares

El resorcinol se compara con otros compuestos similares como:

Catecol (1,2-bencenodiol): Otro bencenodiol isomérico con diferentes propiedades químicas y aplicaciones.

Hidroquinona (1,4-bencenodiol): Utilizado principalmente en reveladores fotográficos y como agente aclarador de la piel.

El resorcinol se destaca por su combinación única de propiedades, lo que lo hace versátil para diversas aplicaciones industriales y farmacéuticas.

Actividad Biológica

D&C Brown No. 1, also known as CI 20170, is a synthetic dye primarily utilized in cosmetics and personal care products. As a disazo colorant, its biological activity has been the subject of various studies, particularly concerning its safety profile and potential health effects. This article delves into the biological activity of D&C Brown No. 1, focusing on its interaction with biological systems, potential toxicity, and implications for human health.

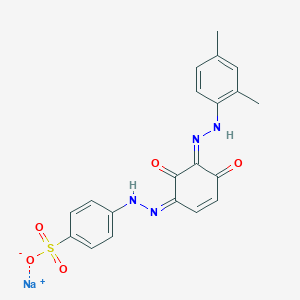

Chemical Structure and Properties

D&C Brown No. 1 has the empirical formula and a molecular weight of 448.4 g/mol. Its structure consists of complex aromatic rings and functional groups, contributing to its color properties and reactivity in biological systems.

Interaction with P-Glycoprotein

Recent research indicates that D&C Brown No. 1 may inhibit the function of P-glycoprotein (P-gp), a critical transporter involved in drug metabolism and resistance. In vitro studies demonstrated that D&C Brown No. 1 inhibited the basal to apical flux of digoxin by approximately 32%, suggesting its potential role as a P-gp inhibitor . This inhibition could have significant implications for drug interactions and the bioavailability of co-administered medications.

Mutagenic Potential

The biological activity of D&C Brown No. 1 also raises concerns regarding mutagenicity. Azo dyes, including D&C Brown No. 1, can generate nitrenium ions that interact with DNA, particularly guanine bases, potentially leading to mutagenesis. While acute toxicity is low, long-term exposure may pose risks such as endocrine disruption and carcinogenicity.

Safety Assessments

D&C Brown No. 1 has been classified with low acute toxicity and minimal irritative effects on skin and eyes; however, concerns about long-term exposure remain . The Environmental Working Group (EWG) rates it as having low cancer risk but notes high use restrictions due to potential endocrine disruption .

| Toxicological Concern | Risk Level |

|---|---|

| Cancer | Low |

| Allergies & Immunotoxicity | Low |

| Developmental/Reproductive Toxicity | Low |

| Use Restrictions | High |

Case Study: Inhibition of Calcein Flux

In a study examining various excipients' effects on P-gp activity, D&C Brown No. 1 was found to inhibit calcein flux by at least 40% in MDR1-overexpressing cells without affecting control cells . This specificity indicates that D&C Brown No. 1 may selectively influence drug transport mechanisms, which could be crucial for understanding its role in pharmacokinetics.

Long-term Exposure Studies

Research on long-term exposure to D&C Brown No. 1 is limited but suggests potential risks associated with chronic use in cosmetic formulations. The compound's classification as a disazo dye implies that it may undergo metabolic activation leading to harmful byproducts that could affect cellular integrity over time.

Propiedades

IUPAC Name |

sodium;4-[2-[5-[(2,4-dimethylphenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O5S.Na/c1-12-3-8-16(13(2)11-12)22-24-19-18(25)10-9-17(20(19)26)23-21-14-4-6-15(7-5-14)30(27,28)29;/h3-11,21-22H,1-2H3,(H,27,28,29);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDAELYOGRCZQD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N4NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1320-07-6 | |

| Record name | Benzenesulfonic acid, 4-[2-[3-[2-(dimethylphenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4-[[3-[(dimethylphenyl)azo]-2,4-dihydroxyphenyl]azo]benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.